molecular formula C7H9NO3 B1599812 Methyl 3,5-dimethylisoxazole-4-carboxylate CAS No. 56328-87-1

Methyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No. B1599812
CAS RN: 56328-87-1
M. Wt: 155.15 g/mol
InChI Key: WTSPFFYLZRYZOB-UHFFFAOYSA-N
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Description

“Methyl 3,5-dimethylisoxazole-4-carboxylate” is a chemical compound that is a derivative of isoxazole . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound has the molecular formula C6H7NO3 .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied for their potential as inhibitors of the bromodomain and extra terminal domain (BET) family . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7NO3/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3, (H,8,9) . This indicates that the compound has a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3,5-dimethylisoxazole-4-carboxylate can be used in regiospecific alkylation reactions, allowing for the synthesis of disubstituted isoxazoles and corresponding β-diketones. This provides a method for specific synthesis in organic chemistry (Brunelle, 1981).
  • It's useful in the alkylation process to yield 3-methyl-5-alkylisoxazoles, which can further undergo hydrogenolysis and hydrolysis, showcasing its versatility in creating various chemical structures (Kashima et al., 1973).

Metabolic Studies

  • While specifically focusing on 5-Carboxy-3-Methylisoxazole, a study demonstrated its role in increasing glucose oxidation and influencing fat and carbohydrate metabolism, similar to insulin's effects. This suggests potential applications in metabolic studies (Dulin & Gerritsen, 1966).

Chemical Properties and Behavior

  • This compound undergoes hydrogen-deuterium exchange reactions, highlighting specific behavior and properties that can be useful in chemical analysis and synthesis (Kashima et al., 1976).
  • The compound is involved in the lithiation of five-membered heteroaromatic compounds, playing a crucial role in the formation of various acetic acids after carboxylation, indicating its significance in organic syntheses (Micetich, 1970).

Reactions with Other Compounds

  • It reacts with carbonyl compounds to produce various isoxazoles, demonstrating its reactivity and utility in creating diverse chemical entities (Kashima et al., 1976).
  • In reactions with Scruff bases, it yields aminoalkyl isoxazole derivatives, underlining its versatility in the synthesis of functionalized compounds (Kashima & Tsuda, 1973).

Specialized Synthesis Techniques

  • A practical method has been developed forthe synthesis of 3-Amino-4,5-dimethylisoxazole from related compounds, showcasing innovative approaches to produce specific isoxazole derivatives (Tellew et al., 2007).

Analytical and Structural Characterization

  • Comprehensive analytical and structural characterization studies of compounds related to this compound have been conducted, providing a deeper understanding of their molecular geometry and chemical properties (Dybowski et al., 2021).

Lateral Deprotonation and Conformational Studies

  • Studies on lateral deprotonation of isoxazolecarboxamide derivatives have been performed, offering insights into the conformational aspects of these compounds, which are important for understanding their reactivity and potential applications (Schlicksupp & Natale, 1987).

Novel Synthetic Routes

  • Novel synthetic routes have been developed for producing protected methyl hydroxytetrahydroisoquinoline derivatives, demonstrating the compound's role in advancing synthetic methodologies (Lerestif et al., 1999).

Synthesis of Druglike Compounds

  • The synthesis of carbamoyl-sulfanylmethylisoxazole-carboxylic acids from dimethyl isoxazole derivatives highlights its use in creating diverse druglike compounds, proving its significance in medicinal chemistry (Robins et al., 2007).

Application in Palladium-Catalyzed Reactions

  • This compound participates in palladium-catalyzed coupling reactions, useful in the synthesis of pentanediones, showcasing its utility in complex organic syntheses (Labadie, 1994).

Future Directions

The future directions for “Methyl 3,5-dimethylisoxazole-4-carboxylate” could involve further exploration of its derivatives as potential inhibitors of the BET family . Given the promising results of DDT26, there is potential for the development of potent anti-breast cancer agents targeting BRD4 .

properties

IUPAC Name

methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPFFYLZRYZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473030
Record name Methyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56328-87-1
Record name Methyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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